molecular formula C21H18N2O B1663202 ZSET-845 CAS No. 324077-62-5

ZSET-845

Cat. No.: B1663202
CAS No.: 324077-62-5
M. Wt: 314.4 g/mol
InChI Key: AGKKYNURMHHCFP-UHFFFAOYSA-N
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Description

ZSET-845 is a cognitive enhancer that increases the activity of choline acetyltransferase in the hippocampus of rats. This compound has shown potential in improving cognitive functions and is being studied for its applications in treating cognitive disorders such as Alzheimer’s disease .

Preparation Methods

The synthesis of ZSET-845 involves several steps, starting with the preparation of the core azaindolizinone structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ZSET-845 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ZSET-845 has several scientific research applications:

Mechanism of Action

ZSET-845 exerts its effects by enhancing the activity of choline acetyltransferase, an enzyme responsible for the synthesis of acetylcholine. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive functions, including learning and memory. By increasing choline acetyltransferase activity, this compound boosts acetylcholine levels in the hippocampus, leading to improved cognitive performance .

Comparison with Similar Compounds

ZSET-845 is unique in its ability to enhance choline acetyltransferase activity without inhibiting acetylcholinesterase, another enzyme involved in acetylcholine metabolism. Similar compounds include:

Compared to these compounds, this compound offers a different mechanism of action by directly enhancing choline acetyltransferase activity, making it a promising candidate for further research and development in cognitive enhancement therapies .

Properties

IUPAC Name

3,3-dibenzylimidazo[1,2-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-20-21(15-17-9-3-1-4-10-17,16-18-11-5-2-6-12-18)23-14-8-7-13-19(23)22-20/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKKYNURMHHCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)N=C3N2C=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433235
Record name Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324077-62-5
Record name Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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